molecular formula C24H32N4O2 B13404594 N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide

Cat. No.: B13404594
M. Wt: 408.5 g/mol
InChI Key: GSYXUBWRYIWXJK-UHFFFAOYSA-N
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Description

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting central nervous system (CNS) disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The pyridinyl group can be reduced to form piperidines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The compound exerts its effects primarily through interactions with G protein-coupled receptors (GPCRs), particularly dopamine receptors. It binds to the D2 and D3 receptors, modulating their activity and influencing neurotransmission in the CNS . This interaction leads to changes in intracellular signaling pathways, ultimately affecting neuronal function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
  • **N-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
  • **N-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide

Uniqueness

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is unique due to the presence of the hydroxyphenyl group, which enhances its binding affinity and selectivity for dopamine receptors. This structural feature distinguishes it from other similar compounds and contributes to its potent pharmacological effects .

Properties

Molecular Formula

C24H32N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide

InChI

InChI=1S/C24H32N4O2/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20/h4-7,10-13,20,29H,1-3,8-9,14-19H2

InChI Key

GSYXUBWRYIWXJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4

Origin of Product

United States

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